4-hydroxybenzofuran-3-carboxylic Acid
Overview
Description
4-Hydroxybenzofuran-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6O4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
4-Hydroxybenzofuran-3-carboxylic Acid, a benzofuran derivative, has been shown to have a wide range of biological activities .
Mode of Action
The mode of action of this compound involves the carboxylate anion acting as a nucleophile to assist the general acid catalysed cleavage of the C–O bond to the leaving group . This mechanism is consistent with the evidence from the symmetrical formaldehyde acetal of this compound .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The bioavailability of benzofuran compounds has been improved in recent years, allowing for once-daily dosing .
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybenzofuran-3-carboxylic acid typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling. This method utilizes Fe(III) salt as a catalyst, an oxidant such as di-tert-butyl peroxide, and a ligand like 1,10-phenanthroline . Another approach involves the acid-catalyzed cascade condensation of 2,3-diketoesters with cyclohexane-1,3-diones, achieving the best yields with trifluoroacetic acid and sodium sulfate to bind the water evolved during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-Hydroxybenzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Comparison with Similar Compounds
- Benzofuran-3-carboxylic acid
- 4-Hydroxybenzofuran
- 2-Hydroxybenzofuran-3-carboxylic acid
Comparison: 4-Hydroxybenzofuran-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the benzofuran ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and interaction with biological targets .
Properties
IUPAC Name |
4-hydroxy-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGVRMQSCRVAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C2C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112678-09-8 | |
Record name | 4-hydroxy-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-hydroxybenzofuran-3-carboxylic acid enable it to mimic enzyme catalysis, specifically that of lysozyme?
A1: The research paper focuses on the compound's ability to undergo accelerated acetal hydrolysis through a mechanism involving both general acid and nucleophilic catalysis []. This is particularly interesting because it mimics the action of enzymes like lysozyme.
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